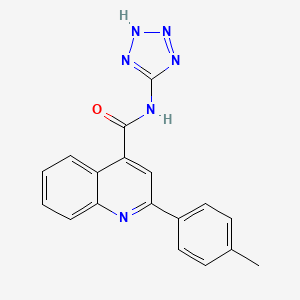
2-(4-METHYLPHENYL)-N-(1H-1,2,3,4-TETRAZOL-5-YL)QUINOLINE-4-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-METHYLPHENYL)-N-(1H-1,2,3,4-TETRAZOL-5-YL)QUINOLINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPHENYL)-N-(1H-1,2,3,4-TETRAZOL-5-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the tetrazole ring: This step might involve the cyclization of appropriate precursors in the presence of azide sources.
Amidation reaction: The final step could involve the coupling of the quinoline derivative with 4-methylphenylamine and subsequent cyclization to form the carboxamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions could target the quinoline ring, potentially leading to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution reactions could introduce halogens or nitro groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. The presence of the tetrazole ring might enhance these activities by improving binding affinity to biological targets.
Medicine
In medicine, such compounds could be explored as potential drug candidates. Their ability to interact with various enzymes and receptors makes them promising for therapeutic applications.
Industry
Industrially, these compounds might be used in the development of new materials, such as organic semiconductors or dyes, due to their electronic properties.
作用機序
The mechanism of action of 2-(4-METHYLPHENYL)-N-(1H-1,2,3,4-TETRAZOL-5-YL)QUINOLINE-4-CARBOXAMIDE would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or activation of biological pathways. The tetrazole ring might enhance binding through hydrogen bonding or hydrophobic interactions.
類似化合物との比較
Similar Compounds
Quinoline-4-carboxamide derivatives: These compounds share the quinoline core and carboxamide functionality.
Tetrazole-containing compounds: These compounds have the tetrazole ring, which is known for its bioisosteric properties.
Uniqueness
The uniqueness of 2-(4-METHYLPHENYL)-N-(1H-1,2,3,4-TETRAZOL-5-YL)QUINOLINE-4-CARBOXAMIDE lies in the combination of the quinoline core, tetrazole ring, and carboxamide functionality. This unique structure might confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
IUPAC Name |
2-(4-methylphenyl)-N-(2H-tetrazol-5-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O/c1-11-6-8-12(9-7-11)16-10-14(13-4-2-3-5-15(13)19-16)17(25)20-18-21-23-24-22-18/h2-10H,1H3,(H2,20,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPUACFYJCNWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NNN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![METHYL 2-({[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}AMINO)BENZOATE](/img/structure/B5849387.png)


![2-amino-N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide](/img/structure/B5849412.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5849420.png)


![N'-[(E)-(2,3-dichlorophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B5849434.png)
![(2-Fluorophenyl)-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B5849446.png)
![ethyl 2-[(5-methyl-2-furoyl)amino]benzoate](/img/structure/B5849452.png)
![isopropyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5849454.png)
![3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylamide](/img/structure/B5849463.png)

![(E)-1-(1,3-benzodioxol-5-yl)-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]methanimine](/img/structure/B5849494.png)
